Musk xylene

Descripción

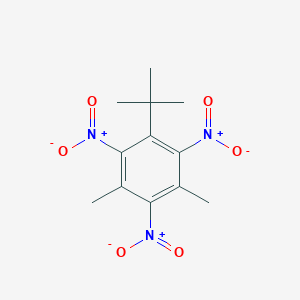

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRWTSZNLOZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021405 | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.77 g/cu cm | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.25X10-7 mm Hg at 25 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates, needles from alcohol | |

CAS No. |

81-15-2 | |

| Record name | 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Musk Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musk xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2,4,6-trinitro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUSK XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZAO16GU5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

111.5 °C | |

| Record name | Musk xylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7692 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory Research

Musk xylene chemical structure and properties

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and metabolic pathways of musk xylene. It is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound, with the IUPAC name 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene , is a synthetic nitro musk.[1] Its chemical structure consists of a benzene ring substituted with a tert-butyl group, two methyl groups, and three nitro groups.

Key Identifiers:

-

CAS Number: 81-15-2[1]

-

Chemical Formula: C₁₂H₁₅N₃O₆[1]

-

Molecular Weight: 297.26 g/mol

-

SMILES: CC1=C(C(=C(C(=C1--INVALID-LINK--[O-])C(C)(C)C)--INVALID-LINK--[O-])C)--INVALID-LINK--[O-]

-

InChI: InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the tables below. Data is compiled from various sources, and ranges may be reported due to different experimental conditions.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellowish crystals or crystalline powder. | [3] |

| Odor | Musk-like. | |

| Melting Point | 110 - 114 °C | [1] |

| Boiling Point | >200 °C | [4] |

| Vapor Pressure | 9.7 mPa (at 40 °C) | [1] |

| Water Solubility | 0.150 mg/L (at 22 °C) | |

| logP (Octanol/Water Partition Coefficient) | 4.3 - 4.9 | [1] |

Spectroscopic Data

| Spectroscopy Type | Data Reference |

| Infrared (IR) | Sadtler Research Laboratories, 1980 |

| Ultraviolet (UV) | Sadtler Research Laboratories, 1980 |

| Nuclear Magnetic Resonance (NMR) | Sadtler Research Laboratories, 1980 |

| Mass Spectrometry (MS) | Sadtler Research Laboratories, 1980 |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.

Determination of Melting Point (OECD Guideline 102)

This method describes the determination of the melting point of a substance.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6][7][8]

Apparatus:

-

Capillary tube apparatus (e.g., Thiele tube or commercial melting point apparatus).

-

Thermometer with appropriate range and accuracy.

-

Heating bath (e.g., silicone oil).

-

Sample holder (capillary tubes).

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Heating: The capillary tube is placed in the heating bath of the melting point apparatus. The temperature is raised at a rate of approximately 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. The range between these two temperatures is the melting range.

-

Reporting: The melting point is reported as a range of temperatures.

Determination of Boiling Point (OECD Guideline 103)

This method is used to determine the boiling point of a liquid substance.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus.

-

Thermometer or thermocouple.

-

Pressure measurement device.

Procedure (Dynamic Method):

-

The sample of this compound is placed in the apparatus.

-

The pressure in the apparatus is reduced and then gradually increased.

-

The temperature at which boiling is observed is recorded at various pressures.

-

A vapor pressure-temperature curve is plotted.

-

The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation from the curve.

Determination of Water Solubility (OECD Guideline 105)

This guideline outlines methods for determining the solubility of a substance in water.

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[12][13][14][15]

Method (Flask Method for substances with low solubility):

-

Equilibration: A sufficient amount of this compound is added to a flask containing a known volume of distilled water to ensure a saturated solution with an excess of the solid.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The solution is allowed to stand to allow the undissolved solid to settle. An aliquot of the clear supernatant is carefully removed.

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Reporting: The water solubility is reported in mg/L or other appropriate units at the specified temperature.

Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107)

This method, also known as the shake-flask method, is used to determine the partition coefficient of a substance between n-octanol and water.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[16] It is usually expressed as its logarithm to base ten (logP).

Procedure:

-

Preparation: n-Octanol and water are mutually saturated before the experiment. A stock solution of this compound in n-octanol is prepared.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning and then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method (e.g., GC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated.

Synthesis and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis of this compound and its primary metabolic pathway.

Synthesis of this compound

The synthesis of this compound is a two-step process involving Friedel-Crafts alkylation followed by nitration.[1][4][17]

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in vivo involves the reduction of one of its nitro groups to an amino group, primarily by intestinal microflora.[1] This biotransformation can lead to the formation of amino-musk xylene metabolites.[1]

Induction of Cytochrome P450 Enzymes

This compound and its metabolites have been shown to induce cytochrome P450 (CYP) enzymes, particularly CYP2B6.[1] This induction is a key aspect of its toxicological profile and is believed to be mediated by its amine metabolites.[18]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Musk Ambrette and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. This compound CAS 81-15-2 [cztrulychemical.com]

- 18. Induction of mouse cytochrome P450 2B enzymes by amine metabolites of this compound: contribution of microsomal enzyme induction to the hepatocarcinogenicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Fragrance Staple: A Technical History of Musk Xylene in Consumer Products

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk that, for much of the 20th century, was a cornerstone of the fragrance industry. Its powerful and persistent musk odor made it a popular and cost-effective ingredient in a vast array of consumer products, from fine fragrances to laundry detergents. However, growing concerns over its environmental persistence, bioaccumulative properties, and potential health effects led to a sharp decline in its use and eventual regulation in many parts of the world. This technical guide provides an in-depth history of this compound's use, summarizes key quantitative data, details relevant experimental protocols for its synthesis and detection, and illustrates important concepts through diagrams.

A Century of Scent: The History of this compound

First synthesized in 1888 by Albert Baur during his quest for new explosives, this compound's potent fragrance was an accidental discovery.[1] It quickly became one of the most widely used synthetic musks, valued for its ability to act as a fixative, prolonging the life of more volatile fragrance components.[2]

The peak of nitro musk production, with this compound as a major component, occurred in the mid-to-late 20th century. In 1987, the global production of nitro musks was approximately 2500 tonnes, with this compound accounting for roughly two-thirds of this volume.[2] However, the tide began to turn in the early 1980s with the detection of this compound in environmental samples, such as fish in Japan's Tama River.[2] These findings raised alarms about its persistence and potential to accumulate in living organisms.

This discovery prompted a voluntary phase-out of this compound in Japan starting in 1982.[2] Similar environmental concerns in Europe led to a significant decline in its use throughout the 1990s, with fragrance manufacturers voluntarily seeking alternatives.[2] Regulatory bodies also took action. The European Union, for instance, progressively restricted its use in cosmetics and eventually classified it as a "substance of very high concern" (SVHC) under the REACH regulation due to its very persistent and very bioaccumulative (vPvB) properties.[2]

Quantitative Overview: this compound in Consumer Products

The concentration of this compound in consumer products varied widely depending on the product type and the era of its manufacture. The following tables summarize available data on its historical concentrations and usage.

| Product Category | Estimated Upper 90th Percentile Concentration (%) |

| Fine Fragrance | 0.05 - 0.1 |

| Cologne/Eau de Toilette | 0.075 |

| Aftershave | 0.03 |

| Toilet Soap | 0.04 |

| Shampoo | 0.01 |

| Skin Cream | 0.0075 |

| Deodorant | 0.0075 |

| Source: Research Institute for Fragrance Materials, 1994b, as cited in[3] |

| Product Category (German Market Survey) | Number of Samples with Detectable this compound / Total Samples | Maximum Concentration (mg/kg) |

| Perfume | 4 / 23 | 13 |

| Shampoo | 2 / 13 | 300 |

| Lotion and Cream | 1 / 24 | 16 |

| Liquid and Powder Detergents | 14 / 30 | 100 |

| Fabric Softener | 3 / 11 | 7.2 |

| Source: Sommer, 1993, as cited in[3] |

| Region | Year | Estimated Usage (Tonnes) |

| World (Nitro Musks) | 1987 | ~2500 |

| World (Nitro Musks) | Early 1990s | ~1000 |

| European Union (Imports) | 2000 | 67 |

| European Union (Usage) | 2008 | 25 |

| Source:[2] |

Experimental Protocols

Synthesis of this compound

The commercial production of this compound is a two-step process involving a Friedel-Crafts alkylation followed by nitration.

Step 1: Friedel-Crafts Alkylation of m-Xylene

This step involves the reaction of m-xylene with a tert-butylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride.[1][2]

-

Reactants:

-

m-Xylene (1,3-dimethylbenzene)

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (catalyst)

-

-

General Procedure:

-

m-Xylene is charged into a reaction vessel.

-

The Lewis acid catalyst is added.

-

tert-Butyl chloride is added gradually while controlling the reaction temperature.

-

The reaction mixture is stirred until the alkylation is complete.

-

The resulting product, 1-tert-butyl-3,5-dimethylbenzene, is then separated and purified.

-

Step 2: Nitration of 1-tert-butyl-3,5-dimethylbenzene

The alkylated intermediate is then nitrated using a strong nitrating agent to introduce three nitro groups onto the benzene ring.

-

Reactants:

-

General Procedure:

-

The nitrating agent is cooled in an ice bath.

-

1-tert-butyl-3,5-dimethylbenzene is added slowly to the nitrating agent while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the mixture is allowed to react.

-

The crude this compound precipitates from the reaction mixture upon completion.

-

The product is then filtered, washed, and purified by recrystallization, typically from 95% ethanol.[1][2]

-

Detection of this compound in Consumer and Environmental Samples

The analysis of this compound in various matrices typically involves sample extraction, cleanup, and instrumental analysis, most commonly by gas chromatography.

Sample Preparation

-

Cosmetics (Creams, Lotions):

-

Ultrasonic extraction with an organic solvent.

-

Centrifugation to separate the extract.

-

Concentration of the supernatant.

-

Cleanup using solid-phase extraction (SPE) with a silica cartridge.[3]

-

-

Detergents:

-

Similar extraction and cleanup procedures as for cosmetics are often employed.

-

-

Human Milk:

-

Liquid-liquid extraction or accelerated solvent extraction (ASE).

-

Cleanup steps may include gel permeation chromatography (GPC) and Florisil SPE.[4]

-

-

Aquatic Products:

-

Extraction with acetonitrile.

-

Pretreatment using multiple adsorption synchronous purification (MASP).[5]

-

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the identification and quantification of this compound.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used for separation.[3]

-

Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3][5]

-

-

Gas Chromatography with Electron Capture Detection (GC-ECD): This technique has also been used for the analysis of nitro musks, offering high sensitivity to these electron-capturing compounds.[1]

Visualizations

Caption: Synthesis pathway of this compound.

Caption: General workflow for this compound analysis.

References

- 1. Musk Ambrette and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Musk xylene physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical, chemical, and biological characteristics of Musk Xylene (CAS No. 81-15-2). As a prominent member of the synthetic nitro-musk family, it has been extensively used as a fragrance fixative in a variety of consumer products.[1] However, due to its environmental persistence and potential health concerns, its use has significantly declined.[1][2] This document consolidates key data, experimental methodologies, and metabolic pathways to serve as a comprehensive resource for the scientific community.

Core Physical and Chemical Characteristics

This compound, systematically named 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a nitrated alkylbenzene derivative.[2] It typically appears as a pale yellow crystalline solid or powder.[3][4][5] The compound is notable for its high lipophilicity and low water solubility, which contribute to its environmental persistence and bioaccumulation potential.[2][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene | [1][7] |

| CAS Number | 81-15-2 | [1][3][4][5][8][9][10][11][12] |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [3][4][5][9][12][13] |

| Molar Mass | 297.26 g/mol | [3][4][7][12] |

| Appearance | White to pale yellow crystalline powder/needles | [3][4][5][8] |

| Odor | Strong, sweet, fatty, dry musk-like odor | [7][8] |

| Melting Point | 110-114.5 °C | [1][3] |

| 235.4 °C | [3][8] | |

| Boiling Point | 392.3 °C at 760 mmHg (estimated) | [3][8] |

| Density | 1.325 g/cm³ | [3] |

| Vapor Pressure | 5.23 x 10⁻⁶ mmHg at 25 °C | [3][8] |

| 9.7 mPa at 40 °C | [1] | |

| Water Solubility | Insoluble; 0.15 mg/L at 22 °C | [4][6][7] |

| 150 ng/dm³ | [1] | |

| Solubility (Other) | Soluble in ethanol, ether, benzene; Slightly soluble in chloroform, ethyl acetate. | [3][4][8] |

| Log Kₒw (Octanol/Water Partition Coefficient) | 4.3 - 4.9 | [1][5][7][8] |

| Flash Point | 93.33 °C - 174.2 °C | [3][4][8] |

Synthesis and Manufacturing Process

The commercial production of this compound is a two-step process that begins with m-xylene.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Friedel-Crafts Alkylation:

-

Reactants: m-xylene (1,3-dimethylbenzene) and an alkylating agent such as tert-butyl chloride.

-

Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).

-

Procedure: m-xylene is reacted with tert-butyl chloride in the presence of aluminum chloride. The tert-butyl group is introduced onto the benzene ring via electrophilic aromatic substitution, yielding 5-tert-butyl-m-xylene.[1][14]

-

-

Step 2: Nitration:

-

Reactants: The product from Step 1 (5-tert-butyl-m-xylene) and a nitrating agent.

-

Nitrating Agent: Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid (70:30).[1]

-

Procedure: The alkylated intermediate is treated with the nitrating agent. Three nitro groups (-NO₂) are added to the aromatic ring at the 2, 4, and 6 positions, resulting in the formation of crude this compound.

-

Purification: The crude product is purified by recrystallization, typically from 95% ethanol, to yield the final crystalline product.[1]

-

Caption: Workflow for the two-step chemical synthesis of this compound.

Spectral Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| Mass Spectrometry (MS) | EI-MS m/z: 282 (Top Peak), 43, 57 | [7] |

| ¹H NMR | Spectra available in Sadtler Research Laboratories collection (No. 6497) | [7] |

| Infrared (IR) Spectroscopy | Spectra available in Coblentz Society spectral collection (No. 2871) | [7] |

| UV Spectroscopy | λmax: 422 nm | [7] |

Analytical Methodologies

The quantification of this compound in complex matrices like cosmetics or environmental samples requires sensitive and specific analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Determination of this compound in Cosmetics via SPE-GC-MS

-

Sample Preparation: A precise weight of the cosmetic sample is homogenized.

-

Internal Standard Spiking: An isotopically labeled internal standard (e.g., this compound-d15) is added to the sample to ensure accurate quantification.

-

Extraction: The sample is subjected to solvent extraction (e.g., using acetonitrile or hexane) to isolate the analyte from the sample matrix. This step may involve ultrasonication or vortexing to ensure efficient extraction.

-

Cleanup (Solid Phase Extraction - SPE): The resulting extract is passed through an SPE cartridge (e.g., Sep-Pak Silica) to remove interfering compounds. The cartridge is first conditioned, the sample is loaded, washed with a weak solvent to remove impurities, and finally, the this compound is eluted with a stronger solvent.[15]

-

Concentration: The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.

-

GC-MS Analysis: The concentrated sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 MS).[15] The analyte is separated from other components based on its boiling point and affinity for the column's stationary phase.

-

Detection and Quantification: The separated components enter the mass spectrometer. This compound is identified and quantified using specific ion monitoring modes, such as Multiple Reaction Monitoring (MRM), for high sensitivity and specificity.[15]

Caption: General experimental workflow for analyzing this compound in consumer products.

Metabolism

In mammalian systems, this compound undergoes metabolic transformation, primarily through the reduction of its nitro groups. This process is often carried out by intestinal microflora.[1]

The metabolism of one of the nitro groups to an aromatic amine is a key pathway.[1] For example, the reduction of the nitro group at the 2- or 4-position leads to the formation of 2-amino-musk xylene or 4-amino-musk xylene, respectively. This biotransformation proceeds through reactive nitroso and hydroxylamine intermediates. The resulting amino metabolites have different toxicological profiles than the parent compound.[1][2]

Caption: Metabolic pathway of this compound via nitro group reduction.

Safety and Environmental Profile

-

Hazard Classification: this compound is classified as an explosive and a suspected carcinogen (Category 2).[1][8] It is also recognized as harmful if swallowed, in contact with skin, or inhaled.[3]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has placed this compound in Group 3 ("not classifiable as to its carcinogenicity to humans").[1] However, it is classified in the European Union as a substance of concern for possible carcinogenic effects.[1]

-

Environmental Impact: this compound is a very persistent and very bioaccumulative (vPvB) substance in the aquatic environment.[1] Its high lipophilicity (log Kₒw > 4) and resistance to degradation lead to significant bioaccumulation factors in aquatic organisms.[1][6] Due to these concerns, it was identified as a Substance of Very High Concern (SVHC) under the EU REACH regulation and its use is now heavily restricted or banned in many regions.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. Page loading... [guidechem.com]

- 6. This compound - Coastal Wiki [coastalwiki.org]

- 7. This compound | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. musk xylol, 81-15-2 [thegoodscentscompany.com]

- 9. pschemicals.com [pschemicals.com]

- 10. CAS 81-15-2: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound | 81-15-2 [chemicalbook.com]

- 12. This compound (unlabeled) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-9957-1.2 [isotope.com]

- 13. This compound D15 | C12H15N3O6 | CID 90477238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Musk Ambrette and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Musk Xylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of musk xylene, a synthetic nitro-musk compound. It covers its chemical identity, physicochemical properties, synthesis, analytical methods, and toxicological profile, with a focus on its endocrine-disrupting activities. This document is intended to serve as a valuable resource for professionals in research, drug development, and environmental science.

Chemical Identity and Synonyms

This compound is a synthetic compound that has been widely used as a fragrance ingredient in a variety of consumer products. Its persistence in the environment and potential biological effects have made it a subject of extensive scientific research.

IUPAC Name: 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene[1][2]

CAS Number: 81-15-2

A comprehensive list of its synonyms is provided in the table below to aid in literature searches and substance identification.

| Synonym |

| 5-tert-Butyl-2,4,6-trinitro-m-xylene |

| Musk xylol |

| Xylene musk |

| 2,4,6-Trinitro-1,3-dimethyl-5-tert-butylbenzene |

| 1-(1,1-Dimethylethyl)-3,5-dimethyl-2,4,6-trinitrobenzene |

| 2,4,6-Trinitro-3,5-dimethyl-tert-butylbenzene |

| 2,4,6-Trinitro-5-tert-butyl-m-xylene |

| m-Xylene, 5-tert-butyl-2,4,6-trinitro- |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental fate and behavior, as well as for designing analytical methodologies.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅N₃O₆ | [1] |

| Molar Mass | 297.26 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | 113-114 °C | |

| Boiling Point | Decomposes | |

| Water Solubility | 0.15 mg/L at 20 °C | |

| log Kow (Octanol-Water Partition Coefficient) | 4.9 | |

| Vapor Pressure | 2.5 x 10⁻⁵ Pa at 20 °C |

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving a Friedel-Crafts alkylation followed by nitration.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Alkylation of m-Xylene

This step involves the reaction of m-xylene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, to form 5-tert-butyl-m-xylene.[1][3]

-

Materials: m-xylene, tert-butyl chloride, anhydrous aluminum chloride, inert solvent (e.g., carbon disulfide or excess m-xylene).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve anhydrous aluminum chloride in the inert solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of m-xylene and tert-butyl chloride from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the resulting 5-tert-butyl-m-xylene by fractional distillation under reduced pressure.

-

Step 2: Nitration of 5-tert-butyl-m-xylene

The second step is the nitration of the alkylated product using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce three nitro groups onto the benzene ring.[1][3]

-

Materials: 5-tert-butyl-m-xylene, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice-salt bath.

-

Slowly add 5-tert-butyl-m-xylene to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low to control the exothermic reaction.

-

After the addition, continue stirring the mixture at a low temperature for a set duration.

-

Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the crude product, wash it thoroughly with cold water to remove residual acids, and then with a dilute sodium carbonate solution.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.[1]

-

Analytical Methodology

The detection and quantification of this compound in various matrices, including environmental and biological samples, are essential for exposure assessment and regulatory monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.

Experimental Protocol: Analysis of this compound in Environmental Samples by GC-MS

This protocol outlines a general procedure for the analysis of this compound in water samples. Modifications may be necessary for other matrices like soil, sediment, or biological tissues.

-

Sample Preparation:

-

Extraction: For water samples, solid-phase extraction (SPE) is a common technique. Pass a known volume of the water sample through an SPE cartridge (e.g., C18). For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane) are used.

-

Clean-up: The extract may require a clean-up step to remove interfering substances. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction with different sorbents (e.g., silica gel, Florisil).

-

Concentration: Concentrate the cleaned-up extract to a small volume under a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound) to the final extract before GC-MS analysis to correct for variations in sample preparation and instrument response.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[4]

-

Injector: Use a split/splitless or programmed temperature vaporization (PTV) injector.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) is the standard mode.

-

Acquisition Mode: For high sensitivity and selectivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is preferred. In SIM mode, the mass spectrometer is set to detect specific ions characteristic of this compound (e.g., m/z 282, 297, 265).[4]

-

-

Toxicological Profile and Signaling Pathways

This compound has been the subject of toxicological concern due to its persistence, bioaccumulation, and potential endocrine-disrupting effects.

Endocrine Disruption: Estrogenic Activity

This compound has been shown to exhibit weak estrogenic activity.[5][6] This activity is mediated through its interaction with the estrogen receptor (ER).

-

Mechanism of Action: this compound can bind to the estrogen receptor, mimicking the action of the natural hormone 17β-estradiol. This binding can initiate a cascade of molecular events that are normally triggered by estrogen.

-

Experimental Evidence: The E-Screen (Estrogen-like substance screening) assay, which utilizes the human breast cancer cell line MCF-7, has been instrumental in demonstrating the estrogenic effects of this compound. In this assay, this compound and its metabolite, p-amino-musk xylene, have been shown to induce the proliferation of MCF-7 cells, an effect that can be blocked by the anti-estrogen tamoxifen, confirming the involvement of the estrogen receptor.[5][6]

Metabolism

The metabolism of this compound is a critical factor in its toxicokinetics and biological activity. The primary metabolic pathway involves the reduction of its nitro groups.

-

Metabolic Transformation: In vivo, the nitro groups of this compound can be reduced to amino groups, primarily by the intestinal microflora.[1] This results in the formation of metabolites such as 4-amino-musk xylene and 2-amino-musk xylene.[7] Interestingly, the metabolite 4-amino-musk xylene has been shown to have a greater estrogenic potency than the parent compound.[5]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Diagrams

Caption: Synthetic workflow for this compound production.

Caption: General workflow for this compound analysis.

Caption: Estrogenic signaling pathway of this compound.

Caption: Metabolic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Musk Ambrette and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Estrogenic activity of musk fragrances detected by the E-screen assay using human mcf-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Musk Xylene: An Examination of its Octanol-Water Partition Coefficient

For Immediate Release

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Musk xylene (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro-musk compound historically used as a fragrance fixative in a wide array of consumer products, from cosmetics to detergents.[1][2][3] Its persistence in the environment and lipophilic nature have made its physicochemical properties, particularly its octanol-water partition coefficient (Log Kow), a subject of significant scientific and regulatory interest.[2] This technical guide provides an in-depth analysis of the Log Kow of this compound, detailing reported values, the experimental protocols for their determination, and the implications of this critical parameter.

Quantitative Data Summary

The octanol-water partition coefficient (Kow) is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical substance.[4] A high Log Kow value indicates strong lipophilicity, suggesting a tendency for the compound to partition into fatty tissues and organic matter rather than water.[5] this compound is characterized by a very high octanol-water partition coefficient, with experimentally determined Log Kow values consistently falling in the range of 4.3 to 5.2.[1][5][6] The European Union Risk Assessment Report for this compound highlights a Log Kow of 4.9.[1][7] This high value is a key factor in its classification as a "very persistent and very bioaccumulative" (vPvB) substance by the European Chemicals Agency.[1]

The variability in reported values can be attributed to the different methodologies employed for their measurement, such as the shake-flask method and High-Performance Liquid Chromatography (HPLC).[6]

| Parameter | Value | Method | Reference |

| Log Kow | 4.9 | Not Specified | European Union Risk Assessment Report[1][7] |

| Log Kow | 4.369 | Not Specified | Wikipedia[1] |

| Log Kow Range | 3.4 - 4.9 | Shake-flask, HPLC | (Anliker et al., 1988; Geyer et al., 1986 as cited in Apostolidis et al., 1998)[6] |

| Log Kow | 5.2 | Not Specified | (MITI, 1992 as cited in Apostolidis et al., 1998)[6] |

Experimental Protocols for Log Kow Determination

The determination of the octanol-water partition coefficient for highly hydrophobic compounds like this compound requires precise and validated methodologies. The two most common approaches are the OECD Guideline methods: the Shake-Flask method (OECD 107) and the HPLC method (OECD 117).

OECD 107: Shake-Flask Method

The shake-flask method is the traditional and most direct technique for measuring the partition coefficient.[8][9] It is generally considered suitable for substances with Log Kow values in the range of -2 to 4, though it can occasionally be extended up to 5.[8][10][11] For highly hydrophobic substances like this compound, this method is prone to artifacts, such as the formation of micro-droplets of octanol in the aqueous phase, which can lead to an overestimation of the concentration in water and thus an underestimation of the Kow.[8]

Detailed Protocol:

-

Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.

-

Test Substance Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: Precisely measured volumes of the saturated n-octanol (containing the test substance) and saturated water are combined in a vessel at a constant temperature (typically 20-25°C).[12] Three different volume ratios are typically used.[11]

-

Equilibration: The vessel is mechanically shaken for a predetermined period to allow for the equilibrium of the test substance between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[11][12]

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or HPLC.[11][12]

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final Log Kow is typically reported as the average of multiple runs.[11]

OECD 117: HPLC Method

The HPLC method offers an indirect but often more reliable alternative for hydrophobic compounds, suitable for Log Kow values from 0 to 6.[4][10][13] This method correlates the retention time of the test substance on a reverse-phase HPLC column (e.g., C18) with the known Log Kow values of a series of reference compounds.[13]

Detailed Protocol:

-

System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector is used. The mobile phase is typically a mixture of an organic solvent (like methanol or acetonitrile) and water.

-

Calibration: A series of well-characterized reference compounds with known Log Kow values that span the expected range for this compound are injected into the HPLC system.

-

Retention Time Measurement: The retention time for each reference compound is recorded. The logarithm of the capacity factor (log k') is calculated from the retention time.

-

Calibration Curve: A calibration curve is generated by plotting the known Log Kow values of the reference compounds against their corresponding measured log k' values.

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the reference compounds.

-

Log Kow Determination: The retention time for this compound is measured, and its log k' is calculated. The Log Kow of this compound is then determined by interpolation from the calibration curve.[13]

Visualized Experimental Workflow

To clarify the procedural flow of the most common direct measurement technique, the following diagram illustrates the key steps of the OECD 107 Shake-Flask method.

Caption: Workflow for Log Kow determination using the OECD 107 Shake-Flask method.

Logical Relationship of Kow and Environmental Behavior

The Log Kow value is a cornerstone for predicting the environmental distribution and toxicological profile of a chemical. Its high value for this compound directly informs several key assessments.

Caption: Relationship between Log Kow and environmental fate of this compound.

Conclusion

The high octanol-water partition coefficient (Log Kow) of this compound is a defining physicochemical property that governs its behavior in biological and environmental systems. With a consensus value around 4.9, its strong lipophilicity drives its persistence and tendency to bioaccumulate in organisms, which has led to a significant decline in its use and its classification as a substance of very high concern.[1] Understanding the experimental methodologies used to determine this value is critical for interpreting historical data and for the continued assessment of similar persistent organic pollutants. The shake-flask and HPLC methods, when applied correctly, provide the crucial data needed for robust risk assessment and environmental modeling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: analysis, occurrence, kinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Coastal Wiki [coastalwiki.org]

- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Vapor Pressure of Musk Xylene

Introduction

Musk xylene (5-tert-butyl-1,3-dimethyl-2,4,6-trinitrobenzene) is a synthetic nitro musk, a class of compounds designed to mimic the scent of natural musk.[1] For decades, it served as a crucial fragrance fixative in a wide array of consumer products, including cosmetics, soaps, detergents, and perfumes.[1][2] Its production involves the Friedel–Crafts alkylation of meta-xylene followed by nitration.[1][3] Despite its historical prevalence, the use of this compound has significantly declined since the 1980s due to growing concerns about its environmental persistence, bioaccumulation, and potential health risks.[1] This guide provides a detailed technical overview of two key physicochemical properties of this compound: its solubility in various solvents and its vapor pressure, which are critical for understanding its environmental fate, toxicokinetics, and formulation characteristics.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its absorption, distribution, and environmental transport. This compound is characterized by its low aqueous solubility and higher solubility in organic solvents, consistent with its high octanol-water partition coefficient (log K_ow = 4.9).[1]

Quantitative Solubility Data

The solubility of this compound has been determined in water and a range of organic solvents. A recent study systematically measured its solubility in ten different organic solvents and four binary solvent mixtures at temperatures ranging from 278.15 K to 313.15 K, noting that solubility increases with temperature in all tested solvents.[4][5]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Notes | Reference |

| Water | 150 ng/dm³ (0.15 µg/L) | Not Specified | Described as "virtually insoluble" or "insoluble".[2][3][6] | [1] |

| Ethanol | Soluble | Not Specified | The crude product of synthesis is recrystallized from 95% ethanol.[1] | [3][7] |

| Diethyl Ether | Soluble | Not Specified | - | [3][8][7] |

| Chloroform | Slightly Soluble | Not Specified | - | [2][7] |

| Ethyl Acetate | Slightly Soluble | Not Specified | A study measured solubility from 278.15 K to 313.15 K. | [2] |

| Methanol | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| Isopropanol | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| n-Butanol | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| Cyclohexane | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| n-Hexane | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| n-Heptane | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| N,N-dimethylacetamide | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

| Tetrahydrofuran | Data reported | 278.15 K to 313.15 K | Part of a systematic study; specific values not in abstract.[4] | [4] |

Vapor Pressure of this compound

Vapor pressure is a critical determinant of a chemical's volatility and its tendency to partition into the gas phase from a solid or liquid state. This compound is classified as a substance with low vapor pressure, which limits its transport in the atmosphere.[6]

Quantitative Vapor Pressure Data

Reported experimental values for the vapor pressure of this compound are limited but consistently indicate low volatility.

Table 2: Vapor Pressure of this compound

| Vapor Pressure | SI Units (Pascals) | Temperature (°C) | Reference |

| 9.7 mPa | 0.0097 Pa | 40 | [1] |

| < 0.001 mm Hg | < 0.133 Pa | 20 | [3] |

Experimental Protocols

Accurate determination of solubility and vapor pressure requires robust experimental methodologies. The following sections detail the standard protocols used for characterizing compounds like this compound.

Solubility Determination: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique for measuring the solubility of a solid in a liquid and was employed in studies of this compound.[4][5] The protocol is based on achieving thermodynamic equilibrium between the dissolved and undissolved solute.

Methodology:

-

Preparation : An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vessel, typically a glass flask.

-

Equilibration : The vessel is placed in a constant-temperature bath or shaker and agitated continuously. The temperature must be precisely controlled (e.g., ±0.1 K) as solubility is temperature-dependent.

-

Phase Separation : After a sufficient equilibration period (which can range from 24 to 72 hours or more to ensure equilibrium is reached), the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling : A sample of the clear, saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being included.

-

Analysis : The concentration of this compound in the filtered sample is determined using a suitable analytical technique. For aromatic nitro compounds, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are common choices.[9]

-

Calculation : The solubility is reported as the mass or molar concentration of this compound in the saturated solution at the specified temperature.

Vapor Pressure Determination: Knudsen Effusion Mass Spectrometry (KEMS)

For compounds with very low vapor pressures, such as nitro-aromatics, the Knudsen Effusion Mass Spectrometry (KEMS) method is highly effective.[10] It measures the mass loss of a substance effusing through a small orifice into a vacuum.

Methodology:

-

Sample Preparation : A small amount of the solid this compound sample is placed into a Knudsen cell, which is a small, thermostated container with a precisely machined, small orifice (e.g., 0.1-1.0 mm diameter).

-

System Evacuation : The Knudsen cell is placed within a high-vacuum chamber of a mass spectrometer. The system is evacuated to a pressure low enough that the mean free path of the effusing molecules is much larger than the orifice diameter, ensuring molecular flow conditions.

-

Heating and Equilibration : The cell is heated to a precise, stable temperature. Inside the cell, the solid sample establishes an equilibrium with its vapor.

-

Effusion : The vapor molecules effuse through the orifice into the mass spectrometer's ion source. The rate of effusion (mass loss per unit time) is proportional to the saturation vapor pressure inside the cell.

-

Detection : The effusing vapor is ionized, and the mass spectrometer measures the ion current of the parent molecular ion of this compound. This ion current is directly proportional to the effusion rate.

-

Calculation : The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm / A_o * t) * √(2πRT / M) Where Δm is the mass loss over time t, A_o is the orifice area, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of this compound. The mass loss can be related to the measured ion current through calibration with a substance of known vapor pressure.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 81-15-2 [chemicalbook.com]

- 3. Musk Ambrette and this compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination and correlation of solubility and solution thermodynamics of this compound in different pure solvents-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 6. This compound - Coastal Wiki [coastalwiki.org]

- 7. This compound | C12H15N3O6 | CID 62329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Early Studies of Nitro-Musk Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of nitro-musk compounds in the late 19th century marked a significant milestone in the field of fragrance chemistry, providing a cost-effective alternative to natural musk. This technical guide delves into the foundational research on these synthetic aromatics, focusing on their synthesis, early biological evaluations, and the experimental methodologies that defined their initial scientific understanding. The information presented here is intended to provide a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and early scientific investigations of this important class of compounds.

Core Concepts in Early Nitro-Musk Research

The inaugural nitro-musk, a trinitro derivative of a butyl-xylene, was serendipitously synthesized by Albert Baur in 1888 during his pursuit of novel explosives.[1] This discovery paved the way for the development of a range of synthetic musks that would dominate the fragrance industry for decades. Early research on these compounds primarily revolved around their synthesis and their potential biological effects, which later became a subject of significant scientific inquiry.

Experimental Protocols

Synthesis of Nitro-Musk Compounds: The Baur Method

The foundational method for synthesizing nitro-musk compounds was established by Albert Baur. While his original patents provide a general overview, the following protocol is a reconstruction based on available historical descriptions of the synthesis of dinitro derivatives of butyl-xylylalkyl ketones.[1]

Materials:

-

Butylxylene

-

Acetyl chloride

-

Aluminum chloride

-

Concentrated nitric acid (98-100%)

-

Water

-

Alcohol (for crystallization)

-

Ether (for extraction)

Procedure:

-

Ketone Formation: To ten parts of butylxylene, add two parts of acetyl chloride and approximately one part of aluminum chloride. The mixture is gently warmed to initiate the reaction.

-

Fractional Distillation: The reaction mixture is then subjected to fractional distillation. The fraction boiling between 250°C and 270°C, which primarily contains the butylxylylmethylketone, is collected.

-

Nitration: One part of the collected ketone is slowly introduced into approximately ten parts of concentrated nitric acid (98-100%). The reaction is kept cool to control the exothermic nitration process.

-

Purification: The resulting dinitro derivative, which presents as white needles, is then purified. It is insoluble in water but soluble in organic solvents like alcohol and ether. Recrystallization from alcohol is a common method for purification.

Logical Workflow for Baur's Nitro-Musk Synthesis

Caption: Workflow of Albert Baur's synthesis of artificial musk.

In Vivo Carcinogenicity Assay: The Maekawa et al. (1990) Study

A pivotal early study on the carcinogenicity of musk xylene was conducted by Maekawa and colleagues. This long-term study in B6C3F1 mice provided critical data on the tumorigenic potential of this compound.[2]

Experimental Design:

-

Test Animals: B6C3F1 mice of both sexes.

-

Dietary Administration: this compound was administered in the diet at concentrations of 0% (control), 0.075%, or 0.15%.

-

Duration: The administration period was 80 weeks.

-

Endpoint: The primary endpoint was the incidence of tumors, assessed through post-mortem inspection.

Procedure:

-

Animal Acclimation: Mice were acclimated to the laboratory conditions before the start of the study.

-

Diet Preparation: The experimental diets were prepared by incorporating this compound at the specified concentrations into the standard rodent chow.

-

Treatment: The mice were fed their respective diets ad libitum for the 80-week duration of the study.

-

Observation: The animals were monitored regularly for clinical signs of toxicity and tumor development.

-

Necropsy and Histopathology: At the end of the study, all surviving animals were euthanized, and a complete necropsy was performed. Tissues were collected, preserved, and examined histopathologically to identify and characterize tumors.

Experimental Workflow for the Maekawa et al. Carcinogenicity Study

Caption: Workflow of the Maekawa et al. (1990) carcinogenicity study.

In Vitro Estrogenicity Assay: The E-Screen

The E-Screen assay, utilizing the MCF-7 human breast cancer cell line, was an important early in vitro method to assess the estrogenic activity of xenobiotics, including nitro-musk compounds.

Principle: The assay is based on the principle that estrogenic compounds stimulate the proliferation of estrogen receptor-positive MCF-7 cells.

Procedure:

-

Cell Culture: MCF-7 cells are maintained in a suitable culture medium.

-

Hormone Deprivation: Prior to the assay, the cells are cultured in a medium free of estrogens to synchronize them and reduce basal proliferation.

-

Treatment: The cells are then exposed to various concentrations of the test compound (e.g., this compound, musk ketone). A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.

-

Incubation: The cells are incubated for a specific period (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Proliferation: Cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or by measuring DNA content.

-

Data Analysis: The proliferative effect of the test compound is compared to the negative control to determine its estrogenic activity.

Signaling Pathway in the E-Screen Assay

Caption: Estrogen receptor-mediated cell proliferation pathway.

Quantitative Data from Early Studies

Carcinogenicity of this compound

The study by Maekawa et al. (1990) provided the following quantitative data on tumor incidence in B6C3F1 mice after 80 weeks of dietary administration of this compound.[2]

| Control (0%) | Low Dose (0.075%) | High Dose (0.15%) | |

| Male Mice | |||

| Liver Cell Tumors | 10/49 (20.4%) | 28/50 (56.0%) | 35/47 (74.5%) |

| Harderian Gland Tumors | 2/49 (4.1%) | 12/50 (24.0%) | 15/47 (31.9%) |

| Female Mice | |||

| Liver Cell Tumors | 3/46 (6.5%) | 18/50 (36.0%) | 21/49 (42.9%) |

Data presented as (number of animals with tumors / number of animals examined) and percentage.

In Vitro Estrogenic Activity

Early studies using the E-screen assay demonstrated the weak estrogenic activity of certain nitro-musk compounds. The following table summarizes representative data on the proliferative effect of this compound and musk ketone on MCF-7 cells.

| Compound | Concentration | Proliferative Effect (% of control) |

| This compound | 10⁻⁵ M | ~130% |

| 10⁻⁶ M | ~115% | |

| 10⁻⁷ M | ~105% | |

| Musk Ketone | 10⁻⁵ M | ~150% |

| 10⁻⁶ M | ~125% | |

| 10⁻⁷ M | ~110% | |

| 17β-Estradiol (Positive Control) | 10⁻¹⁰ M | ~200% |

Note: These values are illustrative and compiled from descriptions in early literature; precise values may vary between studies.

Conclusion

The early research on nitro-musk compounds laid the groundwork for our current understanding of their chemical synthesis and biological properties. The pioneering work of scientists like Albert Baur in synthesis and the later toxicological and endocrinological studies provided essential data that continue to inform regulatory decisions and guide the development of safer alternatives. This guide has provided a detailed overview of the key experimental protocols and quantitative findings from these foundational studies, offering a valuable historical and technical resource for the scientific community.

References

Whitepaper: The Accidental Discovery and Technical Application of Musk Xylene as a Foundational Fragrance Fixative

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of musk xylene, a seminal synthetic nitro-musk. It chronicles its serendipitous discovery, outlines the chemical synthesis process, and elucidates its mechanism of action as a fragrance fixative. The paper presents key physicochemical data, details relevant experimental protocols, and explores the historical context of its application in perfumery. While its use is now heavily restricted due to environmental and safety concerns, the study of this compound offers valuable insights into the principles of fragrance chemistry and the development of synthetic aromatic compounds.

Historical Context: A Serendipitous Discovery

The discovery of synthetic musks was a pivotal moment in the history of perfumery, breaking the reliance on expensive and ethically complex animal-derived ingredients.[1] The first commercially successful synthetic musk, this compound, was not the product of targeted research into fragrances, but an accidental finding in the field of explosives.[2] In 1888, German chemist Albert Baur was experimenting with trinitrotoluene (TNT) analogues, seeking to develop new explosive compounds.[2][3] During his work on the nitration of butylated meta-xylene, he synthesized a compound that, unexpectedly, possessed a strong, persistent, and pleasant musk-like odor.[2][4][5] This compound, later named this compound, became the first of the "nitro-musks" and revolutionized the fragrance industry by providing a cost-effective and powerful alternative to natural musk.[5]

Synthesis and Chemical Profile

This compound (1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene) is produced through a two-step process involving a Friedel-Crafts alkylation followed by nitration.[3]

Step 1: Friedel-Crafts Alkylation of meta-Xylene

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be protected from atmospheric moisture with drying tubes.

-

Reagents:

-

meta-Xylene (1,3-dimethylbenzene)

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃) as the catalyst.

-

-

Procedure:

-

meta-Xylene is placed in the reaction flask.

-

Anhydrous aluminum chloride is added to the xylene with stirring.

-

tert-Butyl chloride is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

The reaction mixture is stirred until the alkylation is complete, yielding tert-butyl-meta-xylene.

-

The product is then isolated and purified.

-

Step 2: Nitration of tert-Butyl-meta-Xylene

-

Apparatus: A reaction vessel suitable for handling strong acids, equipped with a stirrer and cooling system.

-

Reagents:

-

tert-Butyl-meta-xylene (from Step 1)

-

Fuming nitric acid (HNO₃) or a 70:30 mixture of nitric acid and sulfuric acid (H₂SO₄).

-

-

Procedure:

-

The nitrating acid mixture is prepared and cooled.

-

The tert-butyl-meta-xylene is added slowly to the cooled acid mixture with vigorous stirring, maintaining a low temperature to control the reaction.

-

After the addition is complete, the mixture is stirred for a specified period to ensure complete nitration.

-

The reaction mixture is then poured onto crushed ice, causing the crude this compound to precipitate.

-

The crude product is filtered, washed, and recrystallized from 95% ethanol to yield yellow crystals of this compound.[3]

-

Caption: Workflow for the two-step synthesis of this compound.

Mechanism of Action as a Fragrance Fixative

A fragrance fixative is a substance with low volatility that is added to perfumes to slow down the evaporation rate of the more volatile components, thereby extending the longevity of the scent.[1][6] this compound excels in this role due to its molecular properties.